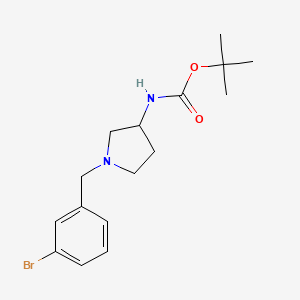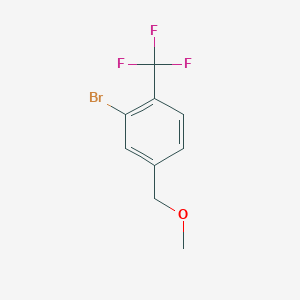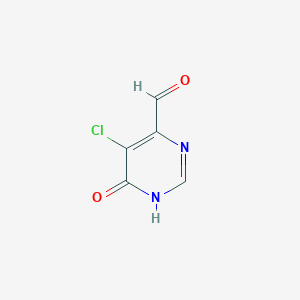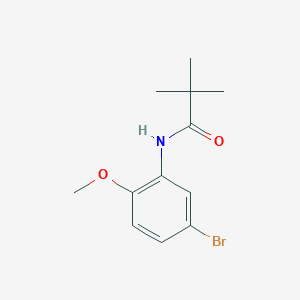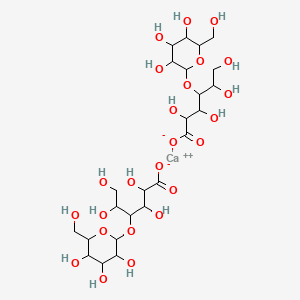![molecular formula C22H23BrN2O2 B14776625 4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B14776625.png)
4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine is a complex organic compound that features a bromomethyl group attached to a pyridine ring, with two methoxyphenylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as a pyridine derivative, followed by the introduction of the methoxyphenylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate greener chemistry principles, such as using less hazardous solvents and reagents, to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atom, forming a methyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, reduction can produce methyl derivatives, and substitution can result in a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely, but typically involve interactions with nucleophilic sites on proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)benzoic acid methyl ester: Similar in structure but lacks the pyridine ring and methoxyphenylmethyl groups.
4-(Bromomethyl)-2-biphenylcarbonitrile: Contains a biphenyl group instead of the pyridine ring.
Methyl 4-bromobenzoate: Similar bromomethyl group but different overall structure.
Uniqueness
4-(Bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine is unique due to its combination of a bromomethyl group with a pyridine ring and methoxyphenylmethyl groups. This unique structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C22H23BrN2O2 |
|---|---|
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C22H23BrN2O2/c1-26-20-7-3-17(4-8-20)15-25(22-13-19(14-23)11-12-24-22)16-18-5-9-21(27-2)10-6-18/h3-13H,14-16H2,1-2H3 |
Clave InChI |
QVQXTUYBWSAGSN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=NC=CC(=C3)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


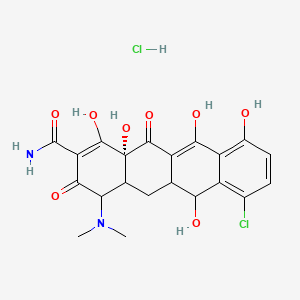

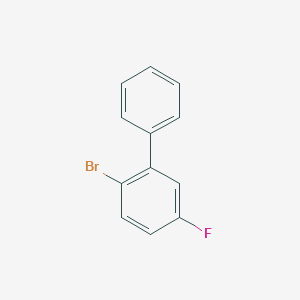


![3-((1R,3R,5S)-8-(2-((S)-N-(Cyclohexylmethyl)-2,3-dihydroxypropanamido)ethyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B14776574.png)
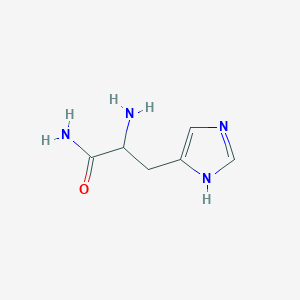
![2-amino-N-[(2-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776585.png)
